Cinnamaldehyd-Thiosemicarbazon

Übersicht

Beschreibung

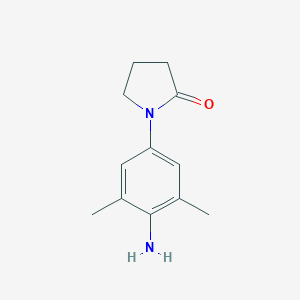

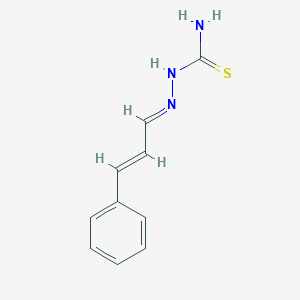

Cinnamaldehyde thiosemicarbazone is a derivative of cinnamaldehyde, a compound known for its presence in cinnamon oil, and thiosemicarbazide. This compound is part of the thiosemicarbazone family, which is known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties .

Wissenschaftliche Forschungsanwendungen

Biologie: Zeigt signifikante antibakterielle, antimykotische und antivirale Aktivitäten.

Industrie: Mögliche Anwendungen bei der Entwicklung neuer Pharmazeutika und Agrochemikalien.

5. Wirkmechanismus

Der Wirkmechanismus von Cinnamaldehyd-Thiosemicarbazon umfasst mehrere Wege:

Krebshemmende Wirkung: Es hemmt Topoisomerase II, ein Enzym, das für die DNA-Replikation unerlässlich ist, und verhindert so die Proliferation von Krebszellen.

Antibakterielle und antimykotische Wirkung: Es stört die Integrität der Zellmembran von Bakterien und Pilzen, was zu Zelllyse führt.

Antivirale Wirkung: Es stört die Virusreplikation, indem es virale Enzyme hemmt.

Wirkmechanismus

Target of Action

Cinnamaldehyde thiosemicarbazone has been found to target two primary enzymes: Carbonic Anhydrase II (CA-II) and Cathepsin B . CA-II is a metalloenzyme that efficiently catalyzes the reversible hydration of CO2 to HCO3- and H+ ions, playing a significant role in many pathological and physiological processes . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes .

Mode of Action

Cinnamaldehyde thiosemicarbazone interacts with its targets in a specific manner. For CA-II, the compound mediates an ionic interaction with the Zn ion in the active site of the enzyme . The thiosemicarbazide moiety of the compound is supported by The199 and Thr200, while Gln92 supports the interactions of all the compounds by hydrogen bonding . For Cathepsin B, thiosemicarbazones have been found to inhibit the enzyme’s activity to a greater extent than semicarbazones .

Biochemical Pathways

The inhibition of CA-II and Cathepsin B by cinnamaldehyde thiosemicarbazone affects several biochemical pathways. By inhibiting CA-II, the compound disrupts the regulation of CO2 and HCO3- concentrations, which can impact a variety of physiological processes . The inhibition of Cathepsin B can affect intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Pharmacokinetics

These compounds are generally believed to have high bioavailability and bioactivity .

Result of Action

The inhibition of CA-II and Cathepsin B by cinnamaldehyde thiosemicarbazone results in molecular and cellular effects. The inhibition of CA-II can lead to changes in the regulation of CO2 and HCO3- concentrations, affecting various physiological processes . The inhibition of Cathepsin B can disrupt intracellular protein turnover and other processes, potentially leading to various physiological effects .

Action Environment

The action of cinnamaldehyde thiosemicarbazone can be influenced by environmental factors. For instance, the compound’s ability to diffuse through the semipermeable membrane of cell lines can be affected by the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

Cinnamaldehyde thiosemicarbazone interacts with several biomolecules, including enzymes and proteins, to exert its effects . For instance, it has been shown to have significant interactions with human topoisomerases, enzymes crucial for DNA replication and transcription . The nature of these interactions involves the inhibition of topoisomerase II, which is a key target in anticancer therapeutics .

Cellular Effects

Cinnamaldehyde thiosemicarbazone has been found to have various effects on cells and cellular processes. It has demonstrated potential anticancer effects, targeting several biological processes, including DNA metabolism . It influences cell function by inhibiting key enzymes involved in DNA replication and transcription, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinnamaldehyde thiosemicarbazone exerts its effects through binding interactions with biomolecules and changes in gene expression . It specifically displays significant inhibition of topoisomerase II, a crucial enzyme for DNA replication and transcription . This inhibition disrupts the normal functioning of the enzyme, leading to changes in DNA metabolism and, consequently, cell function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cinnamaldehyde thiosemicarbazone in animal models are limited, related compounds have shown anxiolytic effects in animal models

Metabolic Pathways

Cinnamaldehyde thiosemicarbazone is involved in several metabolic pathways, particularly those related to DNA metabolism . It interacts with enzymes such as topoisomerase II, affecting the normal functioning of these enzymes and leading to changes in metabolic flux or metabolite levels .

Transport and Distribution

Thiosemicarbazones are known to play a significant role in the regulation of plant growth due to their capability for diffusion through the semipermeable membrane of cell lines .

Subcellular Localization

Given its interactions with enzymes such as topoisomerase II, it can be inferred that it may localize to areas where these enzymes are present, such as the nucleus .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Cinnamaldehyd-Thiosemicarbazon wird durch die Kondensationsreaktion von Cinnamaldehyd mit Thiosemicarbazid synthetisiert. Die Reaktion beinhaltet typischerweise das Lösen von Thiosemicarbazid in einem Lösungsmittel wie Ethanol und anschließendes Hinzufügen von Cinnamaldehyd. Das Gemisch wird unter Rückflussbedingungen gerührt und erhitzt, wobei häufig eine kleine Menge Eisessig zugesetzt wird, um die Reaktion zu katalysieren. Nach dem Abkühlen wird das Produkt kristallisiert und gereinigt .

Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität sowie die Anwendung von großtechnischen Kristallisations- und Reinigungsverfahren.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cinnamaldehyd-Thiosemicarbazon durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können es in Thiosemicarbazide umwandeln.

Substitution: Es kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Thiosemicarbazongruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiosemicarbazide.

Substitution: Verschiedene substituierte Thiosemicarbazone.

Vergleich Mit ähnlichen Verbindungen

Cinnamaldehyd-Thiosemicarbazon ist aufgrund seiner strukturellen Merkmale und biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Cuminaldehyd-Thiosemicarbazon: Ähnlich in der Struktur, zeigt aber unterschiedliche biologische Aktivitäten.

Benzaldehyd-Thiosemicarbazon: Bekannt für seine antibakterielle Wirkung, aber weniger wirksam als Krebsmittel.

Furfural-Thiosemicarbazon: Zeigt eine starke antimykotische Wirkung, aber begrenzte antibakterielle Wirkungen.

Eigenschaften

IUPAC Name |

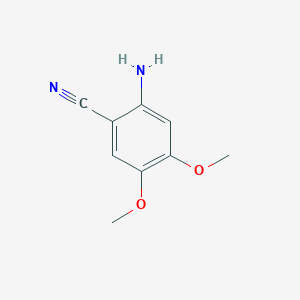

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-HCFISPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-70-2 | |

| Record name | Cinnamaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for Cinnamaldehyde thiosemicarbazone. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of Cinnamaldehyde thiosemicarbazone is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: Cinnamaldehyde thiosemicarbazone and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While Cinnamaldehyde thiosemicarbazone itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of Cinnamaldehyde thiosemicarbazone and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of Cinnamaldehyde thiosemicarbazone derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of Cinnamaldehyde thiosemicarbazone derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for Cinnamaldehyde thiosemicarbazone are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol Cinnamaldehyde Thiosemicarbazone (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of Cinnamaldehyde thiosemicarbazone.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with Cinnamaldehyde thiosemicarbazone is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of Cinnamaldehyde thiosemicarbazone, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.